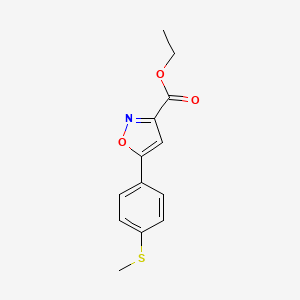
Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C13H13NO3S. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features an isoxazole ring substituted with an ethyl ester group and a 4-(methylthio)phenyl group, making it a valuable scaffold for various chemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(methylthio)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using acetic anhydride . The final step involves esterification with ethanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield . The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity . The methylthio group may enhance the compound’s binding affinity and selectivity towards certain targets . The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate
- Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate
- Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Uniqueness
This compound is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity . This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
Molecular Formula |
C13H13NO3S |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
ethyl 5-(4-methylsulfanylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H13NO3S/c1-3-16-13(15)11-8-12(17-14-11)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3 |
InChI Key |
CXAUKWPBSXDONG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















